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Introduction
ZW290, also known as zanidatamab zovodotin (or ZW49), is a novel biparatopic antibody-drug

conjugate (ADC) targeting the human epidermal growth factor receptor 2 (HER2). This

technical guide provides a comprehensive overview of its pharmacokinetic (PK) and

pharmacodynamic (PD) properties, drawing from available preclinical and clinical data.

Zanidatamab zovodotin is comprised of zanidatamab, a bispecific antibody that binds to two

distinct epitopes on the HER2 receptor, conjugated to a proprietary auristatin payload with a

protease-cleavable linker.[1] This unique design aims to enhance internalization and cytotoxic

payload delivery to HER2-expressing cancer cells.

Pharmacokinetics
The pharmacokinetic profile of zanidatamab zovodotin has been primarily characterized in a

first-in-human, Phase 1 clinical trial (NCT03821233).[1][2] This study evaluated various dosing

regimens, including 1.25 mg/kg weekly (QW) and 2.5 mg/kg every three weeks (Q3W).[1]

Preclinical Pharmacokinetics
Preclinical studies in xenograft models of breast and gastric cancer have demonstrated that the

biparatopic nature of zanidatamab leads to enhanced binding and internalization compared to
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monospecific antibodies like trastuzumab. This results in a 1.54 to 2.58-fold increase in

intracellular payload concentration in HER2-expressing cells.[3]

Clinical Pharmacokinetics
Preliminary pharmacokinetic analyses from the Phase 1 trial indicated that the half-life of

zanidatamab zovodotin was similar across the 1.25 mg/kg QW and 2.5 mg/kg Q3W dosing

regimens.[1] However, detailed quantitative data on key PK parameters such as Cmax, AUC,

clearance, and volume of distribution from this trial are not yet publicly available in

comprehensive tables.

A population pharmacokinetic model has been developed for the antibody component,

zanidatamab. This model is described as a two-compartment model with parallel linear and

nonlinear clearance from the central compartment.[4] At the recommended doses of 20 mg/kg

Q2W and 30 mg/kg Q3W for zanidatamab, the clearance was primarily linear at steady state.[4]

Table 1: Summary of Clinical Pharmacokinetic Observations for Zanidatamab Zovodotin

(ZW49)

Parameter Observation
Dosing Regimens
Studied

Source

Half-life

Similar across

different dosing

regimens

1.25 mg/kg QW and

2.5 mg/kg Q3W
[1]

Experimental Protocols
Clinical Study Design (NCT03821233)
The Phase 1 study of zanidatamab zovodotin was a multicenter, open-label, dose-escalation

trial in patients with locally advanced (unresectable) or metastatic HER2-expressing cancers.[2]

The study utilized a 3+3 dose-escalation design to determine the maximum tolerated dose

(MTD) and recommended Phase 2 dose (RP2D).[2][5] Key inclusion criteria included

pathologically confirmed diagnosis of a HER2-expressing cancer and evidence of advanced or

metastatic disease.[2] The primary endpoints were safety, tolerability, and the determination of
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the MTD/RP2D. Secondary endpoints included pharmacokinetic parameters and objective

response according to RECIST 1.1.[1]

Bioanalytical Methods
Specific details on the bioanalytical methods used for the quantification of zanidatamab

zovodotin and its components (total antibody, conjugated antibody, and free payload) in clinical

samples have not been extensively published. Generally, the bioanalysis of ADCs involves a

combination of ligand-binding assays (such as ELISA) for the antibody components and liquid

chromatography-mass spectrometry (LC-MS/MS) for the small molecule payload.

Diagram 1: General experimental workflow for the bioanalysis of an antibody-drug conjugate.

Pharmacodynamics
Mechanism of Action
Zanidatamab zovodotin exerts its anti-tumor effect through a multi-faceted mechanism of

action. The zanidatamab antibody component binds biparatopically to extracellular domains 2

(ECD2) and 4 (ECD4) of the HER2 receptor.[6] This dual binding leads to receptor clustering

and enhanced internalization, effectively removing HER2 from the cell surface.[6] Following

internalization, the ADC is trafficked to the lysosome where the cleavable linker is processed,

releasing the auristatin payload. The auristatin payload then disrupts microtubule dynamics,

leading to cell cycle arrest and apoptosis.[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://aacrjournals.org/mct/article/22/12_Supplement/B130/730485/Abstract-B130-Phase-1-study-of-Zanidatamab
https://www.adcreview.com/drugmap/zanidatamab-zovodotin-zw49-adc-her2-targeded-adc/
https://www.adcreview.com/drugmap/zanidatamab-zovodotin-zw49-adc-her2-targeded-adc/
https://adisinsight.springer.com/drugs/800054060
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572990?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Zanidatamab Zovodotin
(ZW290)

HER2 Receptor
(on tumor cell surface)

Targets

Biparatopic Binding
(ECD2 & ECD4)

Binds to

Receptor Clustering &
Internalization

Induces

Lysosomal Trafficking

Leads to

Payload Release
(Auristatin)

Facilitates

Microtubule Disruption

Causes

Cell Cycle Arrest &
Apoptosis

Results in

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b15572990?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572990?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Diagram 2: Simplified signaling pathway of Zanidatamab Zovodotin's mechanism of action.

Preclinical Pharmacodynamics
In preclinical models, zanidatamab zovodotin has been shown to be a potent inducer of

immunogenic cell death (ICD).[8] This is characterized by the release of damage-associated

molecular patterns (DAMPs) such as extracellular ATP, calreticulin, and HMGB1.[8] The

induction of ICD suggests that zanidatamab zovodotin may not only have direct cytotoxic

effects but also stimulate an anti-tumor immune response.[8]

Clinical Pharmacodynamics
The clinical pharmacodynamic effects of zanidatamab zovodotin are primarily assessed

through its anti-tumor activity. In the Phase 1 trial, encouraging single-agent anti-tumor activity

was observed in heavily pretreated patients with HER2-positive cancers.[9]

Table 2: Clinical Efficacy of Zanidatamab Zovodotin in the Phase 1 Trial (NCT03821233)

Dosing
Regimen

Confirmed
Objective
Response
Rate (cORR)

Disease
Control Rate
(DCR)

Patient
Population

Source

2.5 mg/kg Q3W 28% - 31% 72%
29 patients with

HER2+ cancers
[5][9]

1.25 mg/kg QW
6% (1/17

patients)

53% (9/17

patients)

17 patients with

HER2+ cancers
[1]

The data indicates a dose-dependent anti-tumor response, with the 2.5 mg/kg Q3W regimen

demonstrating greater efficacy. Based on these results, the 2.5 mg/kg Q3W regimen was

selected as the recommended dose for further clinical development.[1]

Conclusion
Zanidatamab zovodotin (ZW290) is a promising HER2-targeted ADC with a unique biparatopic

antibody design that enhances its preclinical and clinical activity. The pharmacokinetic profile is

characterized by a similar half-life across different dosing regimens, with the antibody
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component exhibiting a two-compartment model with both linear and nonlinear clearance. The

pharmacodynamics are driven by efficient internalization and payload delivery, leading to

microtubule disruption, apoptosis, and the induction of immunogenic cell death. Clinical data

from the Phase 1 trial have demonstrated encouraging anti-tumor activity in patients with

heavily pretreated HER2-positive cancers, supporting its continued development. Further

publication of detailed pharmacokinetic and pharmacodynamic data will be crucial for

optimizing its therapeutic use.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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